Welcome to the BenchChem Online Store!
molecular formula C18H26F3N5O4 B064678 6-Amino-1,3-dipropyl-5-(1-trifluoroacetylamino cyclopentanecarboxamido)uracil CAS No. 161918-62-3

6-Amino-1,3-dipropyl-5-(1-trifluoroacetylamino cyclopentanecarboxamido)uracil

Cat. No. B064678
M. Wt: 433.4 g/mol
InChI Key: YAGKZWAZPKFHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05378844

Procedure details

A mixture of 11.4 g of 1-trifluoroacetylaminocyclopentanecarboxylic acid and 10.4 g of 5,6-diamino-1,3-dipropyluracil in 120 ml of methanol was treated with 8.7 ml of diisopropylcarbodiimide (DIPC). After 2 hours stirring at room temperature and 1 h at 4° C., the formed precipitate is filtered under vacuum, washed and dried, thereby obtaining 15.1 g of 6-amino-1,3-dipropyl-5-(1-trifluoroacetylamino cyclopentanecarboxamido)uracil m.p. 203°-4° C.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]([NH:5][C:6]1([C:11]([OH:13])=O)[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:4].[NH2:16][C:17]1[C:18](=[O:31])[N:19]([CH2:28][CH2:29][CH3:30])[C:20](=[O:27])[N:21]([CH2:24][CH2:25][CH3:26])[C:22]=1[NH2:23].C(N=C=NC(C)C)(C)C>CO>[NH2:23][C:22]1[N:21]([CH2:24][CH2:25][CH3:26])[C:20](=[O:27])[N:19]([CH2:28][CH2:29][CH3:30])[C:18](=[O:31])[C:17]=1[NH:16][C:11]([C:6]1([NH:5][C:3](=[O:4])[C:2]([F:1])([F:15])[F:14])[CH2:7][CH2:8][CH2:9][CH2:10]1)=[O:13]

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
FC(C(=O)NC1(CCCC1)C(=O)O)(F)F
Name
Quantity
10.4 g
Type
reactant
Smiles
NC=1C(N(C(N(C1N)CCC)=O)CCC)=O
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8.7 mL
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
After 2 hours stirring at room temperature and 1 h at 4° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the formed precipitate is filtered under vacuum
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(N(C(N1CCC)=O)CCC)=O)NC(=O)C1(CCCC1)NC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.